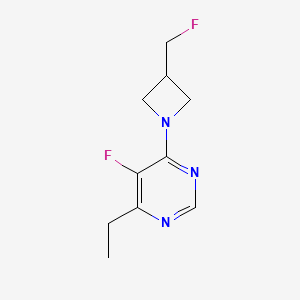

4-Ethyl-5-fluoro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine

CAS No.: 2034420-27-2

Cat. No.: VC4289223

Molecular Formula: C10H13F2N3

Molecular Weight: 213.232

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034420-27-2 |

|---|---|

| Molecular Formula | C10H13F2N3 |

| Molecular Weight | 213.232 |

| IUPAC Name | 4-ethyl-5-fluoro-6-[3-(fluoromethyl)azetidin-1-yl]pyrimidine |

| Standard InChI | InChI=1S/C10H13F2N3/c1-2-8-9(12)10(14-6-13-8)15-4-7(3-11)5-15/h6-7H,2-5H2,1H3 |

| Standard InChI Key | LTNFQWCUKUUYHZ-UHFFFAOYSA-N |

| SMILES | CCC1=C(C(=NC=N1)N2CC(C2)CF)F |

Introduction

The compound 4-Ethyl-5-fluoro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine is a synthetic organic molecule that has garnered attention in the field of pharmaceutical chemistry due to its unique structural features. This article aims to provide a comprehensive overview of this compound, including its chemical properties, synthesis methods, and potential applications.

Potential Applications

While specific applications of 4-Ethyl-5-fluoro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine are not detailed in the literature, compounds with similar structures often exhibit biological activity. For instance, pyrimidine derivatives are known for their roles in pharmaceuticals, including antiviral, antibacterial, and anticancer agents.

Related Compounds

-

4-Ethyl-5-fluoro-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine: This compound, with a CAS number of 2415526-92-8, shares a similar structure but replaces the fluoromethyl group with a triazol-2-yl group. It has a molecular weight of 248.26 g/mol and a molecular formula of .

| Compound | Molecular Formula | Molecular Weight |

|---|---|---|

| 4-Ethyl-5-fluoro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine | 283.29 g/mol | |

| 4-Ethyl-5-fluoro-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine | 248.26 g/mol |

Biological Activity

Compounds with azetidine and pyrimidine rings often exhibit significant biological activity. For example, fluorinated compounds can display enhanced pharmacokinetic properties, such as increased stability and bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume